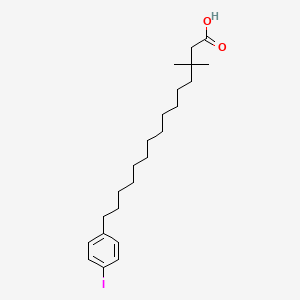
4-Iodo-I(2),I(2)-dimethylbenzenepentadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a long aliphatic chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid typically involves the iodination of a precursor compound. One common method involves the use of a tin precursor and iodine-131, with Chloramine-T as an oxidant. The reaction is carried out at room temperature, yielding the desired product with high radiochemical purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and radiochemistry are applied to scale up the production. The use of automated synthesis modules and stringent quality control measures ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and radiolabeled compounds.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging, particularly in myocardial imaging.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid involves its interaction with specific molecular targets. In radiopharmaceutical applications, the compound is metabolized in the body, and the radioactive iodine allows for imaging of metabolic processes. The iodophenyl group plays a crucial role in the compound’s binding affinity and specificity for certain biological targets .
相似化合物的比较
Similar Compounds
15-(4-Iodophenyl)pentadecanoic acid: A closely related compound with similar applications in radiopharmaceuticals.
4-Iodophenylacetic acid: Another iodinated compound used in organic synthesis and radiochemistry.
3-(2-Iodophenyl)propionic acid: Utilized in the synthesis of radiolabeled compounds for medical imaging.
Uniqueness
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is unique due to its specific structural features, such as the dimethylpentadecanoic acid backbone, which imparts distinct chemical and biological properties. Its high radiochemical purity and stability make it particularly valuable in radiopharmaceutical applications .
属性
CAS 编号 |
104426-55-3 |
|---|---|
分子式 |
C23H37IO2 |
分子量 |
472.4 g/mol |
IUPAC 名称 |
15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid |
InChI |
InChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26) |
InChI 键 |
COJKCRQZSGYQAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





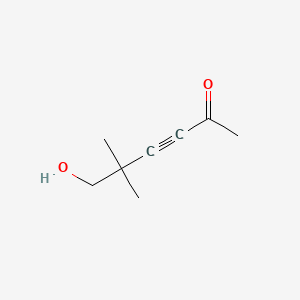
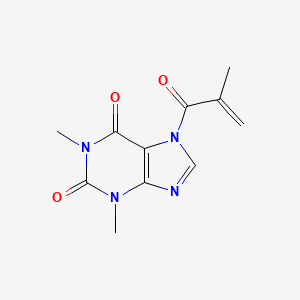
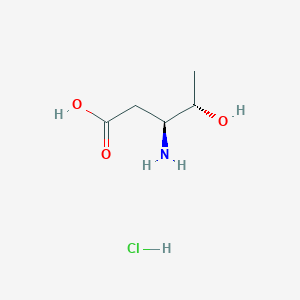
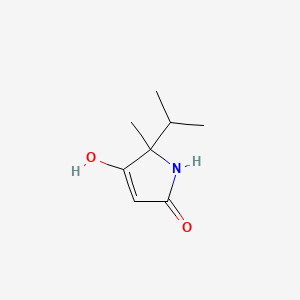
![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
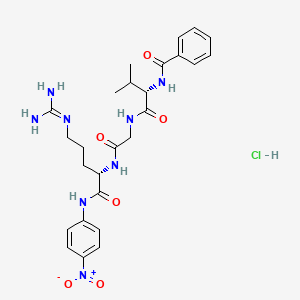
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
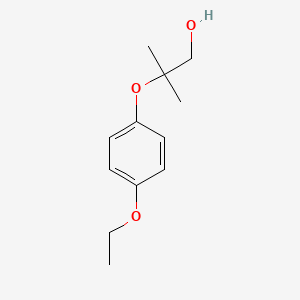
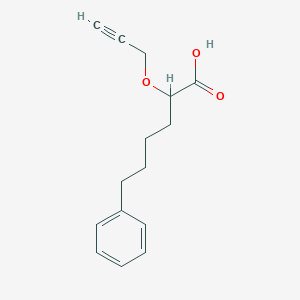
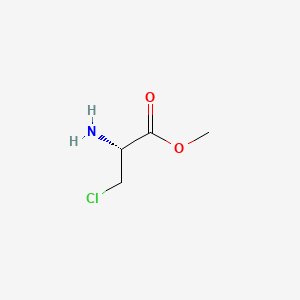
![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)
